tert-Butyl 3-phenethylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-phenethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-phenethylpiperazine-1-carboxylate typically involves the reaction of 3-phenethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl 3-phenethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Scientific Research Applications
tert-Butyl 3-phenethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Medicine: It serves as a building block for the development of new drugs, especially those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-phenethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-phenethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl piperazine-1-carboxylate: This compound is a simpler derivative of piperazine and is used in similar applications.
tert-Butyl 4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This derivative has applications in the synthesis of various organic compounds and exhibits different biological activities.
Each of these compounds has unique properties and applications, making them valuable in different contexts of scientific research and industrial production.
Properties
CAS No. |
500129-54-4 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |
InChI Key |
ZYBNWWDFSZMFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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